6-Methyl-2-morpholinonicotinaldehyde
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Overview
Description
6-Methyl-2-morpholinonicotinaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of nicotinaldehyde, featuring a morpholine ring and a methyl group attached to the nicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-morpholinonicotinaldehyde typically involves the reaction of 6-methylnicotinic acid with morpholine under acidic conditions. The process includes the following steps:
Esterification: 6-methylnicotinic acid is mixed with an alcoholic solvent and the pH is adjusted to ≤1.
Morpholine Addition: The ester is then reacted with morpholine to form this compound under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-morpholinonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and morpholine groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: 6-Methyl-2-morpholinonicotinic acid.
Reduction: 6-Methyl-2-morpholinonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-2-morpholinonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-morpholinonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an aldehyde, participating in various biochemical reactions. It may interact with enzymes and receptors, influencing cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
6-Morpholinonicotinaldehyde: Similar structure but lacks the methyl group.
2-Methyl-6-morpholinonicotinaldehyde: Similar structure with a different position of the methyl group.
6-Methyl-2-pyridinecarbaldehyde oxime: Similar core structure with an oxime group instead of morpholine.
Uniqueness
6-Methyl-2-morpholinonicotinaldehyde is unique due to the presence of both a morpholine ring and a methyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications and differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-methyl-2-morpholin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-9-2-3-10(8-14)11(12-9)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
DTXFFVMXQOHVRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)N2CCOCC2 |
Origin of Product |
United States |
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